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This technical support center provides troubleshooting guidance and frequently asked
qguestions (FAQs) for researchers, scientists, and drug development professionals encountering
issues with False Discovery Rate (FDR) control and statistical significance assignment in DIA-
NN.

Frequently Asked Questions (FAQSs)

Q1: What is the difference between precursor, protein, and global g-values in the DIA-NN
output, and how should I use them for filtering?

Al: DIA-NN provides several g-value metrics to control the False Discovery Rate (FDR) at
different levels. Understanding their meaning is crucial for robust data filtering.

e Precursor Q-Value (Q.Value): This value represents the estimated FDR for individual
precursor identifications. It is calculated based on a target-decoy approach where DIA-NN
trains deep neural networks to distinguish between true and false signals.[1]

o Protein Q-Value (Protein.Q.Value): This is a run-specific g-value for unique proteins. It is
determined by considering only the proteotypic precursors identified for a given protein.[2]

e Global Q-Value (Global.Q.Value & Global.PG.Q.Value): These g-values are calculated
across all runs in an experiment and are generally more stringent. Global.Q.Value is for
precursors, while Global.PG.Q.Value is for protein groups. Using global g-values is
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recommended for filtering the final data set to ensure a consistent FDR across the entire
experiment.[3]

For a standard analysis, it is recommended to filter your data using both global precursor and
protein group g-values.[3] A common threshold is to keep identifications with a g-value less
than 0.01, which corresponds to a 1% FDR.

Q2: My differential expression analysis after DIA-NN yields very few significant hits. Could this
be related to FDR control?

A2: Yes, this can be related to several factors, including overly stringent FDR filtering or issues
with the experimental design and data processing. Here are a few troubleshooting steps:

o Review Filtering Strategy: Ensure you are using an appropriate g-value cutoff. While 1% is
standard, for exploratory analyses, you might consider a less stringent threshold (e.g., 5%).
Also, verify if you are using global or run-specific g-values, as global filtering is more
conservative.

o Check for Batch Effects: Large-scale experiments are prone to batch effects which can mask
true biological variance. It is crucial to correct for batch effects using statistical methods like
ComBat before differential expression analysis.[4]

» Normalization: Inadequate normalization can also obscure significant changes. DIA-NN
performs cross-run normalization, but it's essential to understand the method used and
whether additional normalization is required for your specific experimental design.[4]

e Missing Values: The handling of missing values can significantly impact statistical power.
DIA-NN's approach to quantification aims to reduce missing values, but their imputation
should be handled carefully during downstream statistical analysis.[4]

Q3: I've noticed that some studies report inconsistencies in DIA-NN's FDR control. Should | be

concerned?

A3: Recent independent assessments have suggested that while DIA tools, including DIA-NN,
generally control FDR at the peptide level reasonably well, protein-level FDR control can
sometimes be less consistent, particularly in complex or single-cell datasets.[5][6] It is
important to be aware of these potential issues and consider validation strategies.
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DIA-NN's developers actively work on improving their algorithms, and the software's
performance can also depend on the specifics of the experimental data and the analysis
parameters used.[3] For high-stakes experiments, consider using entrapment methods with
known decoy protein databases to empirically assess the FDR in your specific dataset.[5]

Troubleshooting Guides

Issue 1: Inflated FDR or a high number of false
positives.

Symptoms:

» A surprisingly large number of differentially expressed proteins.

« |dentification of proteins that are biologically implausible in the studied context.
» Poor overlap with results from orthogonal validation experiments.

Possible Causes and Solutions:
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Cause Recommended Solution

If using a DDA-based spectral library, ensure it
was generated under conditions that closely
) ) match your DIA runs to avoid systematic bias.[4]
Inappropriate Spectral Library i i .
Consider using DIA-NN's library-free workflow
or generating a project-specific library from your

DIA data.[4]

While the default is 1%, ensure this is

appropriate for your study's goals. For
Overly Lenient FDR Threshold Pp P ) Y ys9 )

biomarker discovery, a more stringent cutoff

might be necessary.

Using different versions of DIA-NN or other
) ] ) software in your pipeline can lead to
Software Version Inconsistencies ) ) ]
irreproducible results. It is recommended to lock

software versions for the duration of a project.[4]

Incorrect mass accuracy settings can lead to

incorrect peptide assignments. While DIA-NN
Misconfigured Mass Accuracy Settings can automatically optimize these, for some

instrument types, manual setting is

recommended.[2]

Issue 2: Low humber of protein identifications.

Symptoms:
o Fewer proteins identified than expected for the sample type and instrument.
e High data sparsity, making downstream statistical analysis challenging.

Possible Causes and Solutions:
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Cause Recommended Solution

Poor chromatography or mass spectrometer
Suboptimal LC-MS Performance performance will fundamentally limit the quality
of the data. Review your instrument's QC data.

Inefficient protein extraction or digestion will

Poor Sample Quality lead to a lower number of detectable peptides.

[7]

While controlling for false positives is important,

Conservative Filtering overly aggressive filtering (e.g., very low g-value
cutoffs) will reduce the number of identifications.

If using a spectral library, ensure it is
) ) comprehensive and relevant to your samples. A
Library Mismatch _ _ _ _ _
library from a different species or tissue type will

result in poor identification rates.[7]

Methodologies & Visualizations
Experimental Workflow for FDR Validation using an
Entrapment Database

This protocol outlines a general approach to validate the FDR estimation of a DIA-NN analysis.
o Database Preparation:

o Create a concatenated protein sequence database containing your target organism's
proteome and a proteome from a phylogenetically distant organism (the "entrapment" or
"decoy" database, e.g., Human + E. coli).

o Ensure there is no significant sequence homology between the target and entrapment

proteomes.
e DIA-NN Analysis:

o Analyze your DIA raw files with DIA-NN using this concatenated database.
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e FDR Calculation:

(¢]

After analysis, filter the results at a specific g-value threshold (e.g., 0.01).

[¢]

Count the number of identified proteins from the target database (Targets, T).

[¢]

Count the number of identified proteins from the entrapment database (False Positives,
FP).

[e]

The empirical FDR can be calculated as: FDR=FP /T
o Comparison:

o Compare the empirical FDR to the nominal FDR reported by DIA-NN. A significant
discrepancy may indicate an issue with FDR control for your specific dataset.

Logical Flow of DIA-NN FDR Control

Input Data Filtered Output
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Raw DIA Data
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Click to download full resolution via product page

Caption: Logical workflow for FDR control within the DIA-NN software.

Troubleshooting Decision Tree for Statistical
Significance Issues
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Is FDR filtering
too stringent?

Consider relaxing
FDR to 5% for
exploratory analysis

Are there
batch effects?

Apply batch correction
(e.g., ComBat)

Is data properly
normalized?

Review DIA-NN's
normalization and consider
post-processing normalization
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Caption: Decision tree for troubleshooting a low number of significant hits.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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